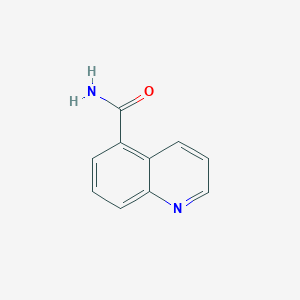

Quinoline-5-carboxamide

Übersicht

Beschreibung

Quinoline-5-carboxamide is a heterocyclic aromatic organic compound that consists of a quinoline ring system with a carboxamide group at the 5-position. This compound is of significant interest in medicinal chemistry due to its broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Several synthetic routes have been developed for the preparation of quinoline-5-carboxamide. One common method involves the Gould-Jacobs reaction, which synthesizes quinoline derivatives through the cyclization of anilines with β-ketoesters under acidic conditions . Another method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with ketones or aldehydes in the presence of a base . Additionally, modern techniques such as microwave-assisted synthesis and solvent-free conditions have been employed to enhance the efficiency and yield of this compound .

Industrial Production Methods

Industrial production of this compound often utilizes catalytic processes to improve reaction rates and selectivity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, are commonly used. Green chemistry approaches, including the use of ionic liquids and recyclable catalysts, are also gaining popularity in industrial settings to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

Quinoline-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-5-carboxylic acid.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.

Major Products

Oxidation: Quinoline-5-carboxylic acid.

Reduction: Quinoline-5-amine.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Quinoline-5-carboxamide derivatives have diverse applications, particularly in medicinal chemistry, as evidenced by their use in developing treatments for cancer, malaria, and castration-resistant prostate cancer .

Scientific Research Applications

- Anticancer Agents Quinoline derivatives are being explored for their potential as anticancer agents. Specifically, quinolone-3-carboxamide derivatives are designed to target cancer by inhibiting VEGFR-2, with compound 10i showing promise as a lead compound for new anticancer agents . Furthermore, 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c ) has demonstrated high activity against various cancer lines, including human amelanotic melanoma cells, human breast adenocarcinoma cells, and human lung adenocarcinoma cells .

- Antimalarial Drugs Quinoline serves as a core structure in synthesizing antimalarial drugs like chloroquine, pyrimethamine, and mefloquine . Quinoline-4-carboxamides have shown activity against Plasmodium falciparum, including multidrug-resistant strains . Compound 2 (DDD107498), a quinoline-4-carboxamide, inhibits translation elongation factor 2 (PfEF2), which is critical for protein synthesis in malaria parasites .

- Treatment for Castration-Resistant Prostate Cancer (CRPC) this compound derivatives are being developed to target the androgen receptor (AR) Binding Function-3 (BF3) site, offering a potential treatment option for CRPC . VPC-13789, a this compound derivative, has demonstrated the ability to suppress AR-mediated transcription and reduce tumor growth in animal models of CRPC without significant toxicity .

- Antimicrobial Agents Quinoline derivatives have demonstrated antimicrobial activity . Specifically, certain 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids have shown activity against gram-negative microorganisms and Staphylococcus aureus .

- Cholinesterase Reactivators Pyridinium-2-carbaldoximes with a quinolinium carboxamide moiety have been designed and synthesized as cholinesterase reactivators, demonstrating intermediate-to-high inhibition of cholinesterases .

Data Tables and Case Studies

Because the search results do not include comprehensive data tables and well-documented case studies for this compound, this section cannot be expanded.

Wirkmechanismus

The mechanism of action of quinoline-5-carboxamide involves its interaction with various molecular targets. For instance, it can inhibit protein kinases, which are crucial regulators of cell survival and proliferation. This inhibition leads to the down-regulation of anti-apoptotic proteins like Bcl-2 and the up-regulation of pro-apoptotic proteins like BAX and Caspase-3, ultimately inducing apoptosis in cancer cells . Additionally, this compound can disrupt cell migration and angiogenesis, further contributing to its anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Quinoline-5-carboxamide can be compared with other similar compounds such as:

Quinoline-2-carboxamide: Similar in structure but with the carboxamide group at the 2-position, showing different biological activities.

Quinolone-2-carboxamides: Known for their antimicrobial properties.

Naphthamide derivatives: Exhibiting potent antitubercular activity.

Uniqueness

This compound is unique due to its specific positioning of the carboxamide group, which imparts distinct biological activities, particularly in anticancer research. Its ability to selectively inhibit protein kinases and induce apoptosis sets it apart from other quinoline derivatives .

Biologische Aktivität

Quinoline-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article will explore the biological activity of this compound, summarizing key findings from recent studies, including case studies, data tables, and detailed research findings.

1. Overview of this compound

Quinoline derivatives, including this compound, have been extensively studied for their potential therapeutic applications. The structural features of these compounds contribute to their biological activities, which include anticancer, antimicrobial, and antiparasitic effects. The presence of the carboxamide group enhances the pharmacological properties of quinoline derivatives by influencing their interaction with biological targets.

2. Anticancer Activity

2.1 Mechanisms of Action

This compound has demonstrated promising anticancer activity across various cancer cell lines. Research indicates that these compounds can induce apoptosis (programmed cell death) through multiple pathways:

- Regulation of Apoptotic Proteins : Compounds containing the quinoline structure have been shown to upregulate pro-apoptotic proteins such as BAX and Caspase-3 while downregulating anti-apoptotic proteins like Bcl-2 .

- Cell Cycle Modulation : Quinoline derivatives can influence cell cycle regulators such as P53 and P21, leading to cell cycle arrest in cancer cells .

2.2 Case Studies and Data Tables

Recent studies have evaluated the efficacy of various quinoline derivatives against different cancer types:

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 3e | MCF-7 | 0.11 | Pim-1 inhibition |

| 13d | CACO | 3.87 | Apoptosis induction |

| 10i | HepG2 | 3.50 | VEGFR-2 inhibition |

| 4b | HCT-116 | 5.3 | Cell cycle regulation |

These compounds exhibited varying potencies compared to standard treatments such as Doxorubicin .

3. Antimicrobial Activity

This compound also exhibits significant antimicrobial properties, particularly against Gram-positive bacteria and fungi:

3.1 Antibacterial Activity

Studies have shown that certain quinoline derivatives possess antibacterial activity against strains such as Staphylococcus aureus and Enterococcus faecalis. For example:

- Compound 3c : Demonstrated moderate antibacterial potency with minimal inhibitory concentrations (MIC) comparable to standard antibiotics like oxacillin .

3.2 Antifungal Activity

In addition to antibacterial effects, quinoline derivatives have shown antifungal activity against various fungi:

| Compound | Fungal Strain | Inhibition Rate (%) |

|---|---|---|

| 13p | Sclerotinia sclerotiorum | 86.1 |

| 13f | Sclerotinia sclerotiorum | 77.8 |

The structure–activity relationship (SAR) studies indicate that electron-withdrawing groups enhance inhibitory activity against fungal strains .

4. Antiparasitic Activity

Quinoline derivatives have also been explored for their antiparasitic properties, particularly against malaria-causing Plasmodium falciparum. A series of quinoline-4-carboxamides showed moderate potency with an EC50 value of approximately 120 nM against P. falciparum . These compounds are being optimized for better pharmacokinetic profiles and efficacy in preclinical models.

5. Conclusion

The biological activity of this compound highlights its potential as a lead compound in drug development for cancer treatment and infectious diseases. Its ability to modulate apoptotic pathways, inhibit microbial growth, and exhibit antiparasitic effects underscores its versatility as a therapeutic agent.

Future research should focus on optimizing structural features to enhance potency and selectivity while minimizing toxicity to normal cells. The ongoing exploration of quinoline derivatives continues to reveal new therapeutic possibilities in the fight against cancer and infectious diseases.

Eigenschaften

IUPAC Name |

quinoline-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c11-10(13)8-3-1-5-9-7(8)4-2-6-12-9/h1-6H,(H2,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZHJFZLHEGJWAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC=NC2=C1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175533-32-1 | |

| Record name | 5-Quinolinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175533-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.